1-Methanesulfonylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₄S It is characterized by the presence of a methanesulfonyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclohexane derivatives followed by carboxylation. The reaction typically requires a sulfonating agent such as methanesulfonyl chloride and a base to facilitate the reaction. The process is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-Methanesulfonylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
1-Methyl-1-cyclohexanecarboxylic acid: This compound is structurally similar but lacks the methanesulfonyl group.
Cyclohexanecarboxylic acid: Another related compound, it serves as a precursor in organic synthesis and has various industrial applications.
Uniqueness: 1-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group on the cyclohexane ring.
Properties
Molecular Formula |
C8H14O4S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-methylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
YBMRUNZVXOTCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.